molecular formula C15H16FN5O3 B6576078 7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 505080-62-6

7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B6576078
CAS No.: 505080-62-6
M. Wt: 333.32 g/mol
InChI Key: KUZDUBOXGWRPFU-UHFFFAOYSA-N
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Description

7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is a synthetic compound with a complex molecular structure It belongs to the class of purine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-fluorobenzyl)-4-hydroxy-N-(2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxamide
  • Phenyl boronic acid (PBA) containing BODIPY dyes

Uniqueness

Compared to similar compounds, 7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups and its potential for diverse applications. Its fluorobenzyl and hydroxyethylamino groups contribute to its distinct chemical properties and biological activities .

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O3/c1-20-12-11(13(23)19-15(20)24)21(14(18-12)17-6-7-22)8-9-2-4-10(16)5-3-9/h2-5,22H,6-8H2,1H3,(H,17,18)(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZDUBOXGWRPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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